(2,5-Dibromo-1,4-phenylene)dimethanol

Catalog No.
S1913737
CAS No.
395059-21-9
M.F
C8H8Br2O2
M. Wt
295.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Dibromo-1,4-phenylene)dimethanol

CAS Number

395059-21-9

Product Name

(2,5-Dibromo-1,4-phenylene)dimethanol

IUPAC Name

[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol

Molecular Formula

C8H8Br2O2

Molecular Weight

295.96 g/mol

InChI

InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2

InChI Key

ALNZHGZKERXBKV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)CO)Br)CO

Canonical SMILES

C1=C(C(=CC(=C1Br)CO)Br)CO

(2,5-Dibromo-1,4-phenylene)dimethanol is an organic compound with the molecular formula C8H8Br2O2C_8H_8Br_2O_2. This compound features two bromine atoms and two hydroxymethyl groups attached to a benzene ring, making it a dibrominated derivative of 1,4-phenylene dimethanol. Its structural formula can be represented as follows:

SMILES OCC1=CC(Br)=C(CO)C=C1Br\text{SMILES }OCC1=CC(Br)=C(CO)C=C1Br

This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science.

  • Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The bromine atoms can be reduced to yield the corresponding hydrogenated compound.
  • Substitution: The bromine atoms can be replaced with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Amines or alkyl halides for substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxymethyl groups can yield 2,5-dibromo-1,4-benzenedicarboxylic acid, while substitution of the bromine atoms can produce various substituted derivatives.

Research indicates that (2,5-dibromo-1,4-phenylene)dimethanol and its derivatives exhibit potential biological activities. These include:

  • Antimicrobial properties: Some studies suggest effectiveness against various microbial strains.
  • Anticancer properties: Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

The mechanism of action is believed to involve interactions with specific molecular targets influenced by the compound's bromine and hydroxymethyl functional groups.

The synthesis of (2,5-dibromo-1,4-phenylene)dimethanol typically involves multiple steps:

  • Bromination of 1,4-phenylene dimethanol: This step introduces bromine atoms at the 2 and 5 positions of the benzene ring.
  • Functionalization: Subsequent reactions may involve further oxidation or substitution to enhance the compound's properties and yield derivatives suitable for specific applications.

Industrial production methods may optimize these steps for higher yields and purity levels.

(2,5-Dibromo-1,4-phenylene)dimethanol has a wide range of applications:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules and materials.
  • Biology: Studied for its potential biological activities in drug development and therapeutic applications.
  • Industry: Employed in producing polymers, resins, and other industrial materials due to its unique chemical properties.

The interaction studies of (2,5-dibromo-1,4-phenylene)dimethanol focus on its reactivity with biological molecules and other chemical species. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems and optimizing its use in pharmaceuticals and materials science.

Several compounds share structural similarities with (2,5-dibromo-1,4-phenylene)dimethanol. These include:

Compound NameMolecular FormulaKey Features
1,4-Dibromo-2,5-dimethylbenzeneC8H8Br2C_8H_8Br_2Contains two methyl groups instead of hydroxymethyl groups.
2-Bromo-1,4-benzenediolC6H6BrO2C_6H_6BrO_2Lacks one bromine atom; contains hydroxyl groups.
2,5-Dimethyl-1,4-benzenediamineC10H14N2C_10H_{14}N_2Contains amine functional groups instead of bromines.

Uniqueness

The uniqueness of (2,5-dibromo-1,4-phenylene)dimethanol lies in its combination of two bromine atoms and two hydroxymethyl groups on a phenylene backbone. This specific arrangement enhances its reactivity and potential applications compared to similar compounds that may lack one or more functional groups or have different substituents altogether.

The synthesis of (2,5-dibromo-1,4-phenylene)dimethanol involves strategic halogenation and functional group introduction techniques that are critical for achieving high yields and product purity. The primary synthetic pathways for this compound involve either direct bromination of 1,4-phenylene derivatives or reduction of pre-brominated terephthalic acid derivatives.

Direct Bromination Methods

Direct bromination of 1,4-phenylene derivatives represents one of the fundamental approaches for introducing bromine atoms at the 2,5-positions. This methodology typically employs molecular bromine as the halogenating agent in the presence of suitable solvents and catalysts.

The bromination of 1,4-bis(hydroxymethyl)benzene can be performed using N-bromosuccinimide (NBS) as the brominating agent. This approach offers several advantages, including milder reaction conditions and reduced formation of side products compared to direct bromination with molecular bromine [1]. The reaction proceeds via electrophilic aromatic substitution, with the hydroxymethyl groups directing the bromination to the 2,5-positions.

A more controlled approach involves the bromination of 1,4-bis(2-hydroxyethyl)benzene with N-bromosuccinimide under carefully regulated conditions. As reported in literature, this reaction can be conducted in a mixture of sulfuric acid and water at room temperature for 24 hours [2]:

H2SO4 (90 g) is cautiously added to water (45 g) with ice bath cooling. After cooling to room temperature, 1,4-bis(2-hydroxyethyl)benzene (30 g, 166.22 g/mol, 180 mmol) is added with stirring, followed by N-bromosuccinimide (77 g, 433 mmol). The resulting suspension is stirred at room temperature for 24 h.

This methodology achieves selective bromination at the 2,5-positions with yields of approximately 24% [2].

Synthesis from Terephthalic Acid Derivatives

An alternative and more widely employed approach involves the synthesis of (2,5-dibromo-1,4-phenylene)dimethanol from 2,5-dibromoterephthalic acid or its esters. This pathway offers better control over regioselectivity and typically results in higher yields.

The synthesis begins with the preparation of 2,5-dibromoterephthalic acid, which can be accomplished through direct bromination of terephthalic acid. According to patent literature, this can be achieved by treating terephthalic acid with bromine in oleum (a solution of sulfur trioxide in sulfuric acid) [3] [4]:

Terephthalic acid is dissolved in oleum and treated with 1.7 to 3.0 atomic equivalents of bromine at elevated temperatures. The reaction mixture is then cooled, and the 2,5-dibromoterephthalic acid is isolated by filtration.

The 2,5-dibromoterephthalic acid is then converted to its dimethyl or diethyl ester through esterification with the corresponding alcohol in the presence of a strong acid catalyst such as sulfuric acid or thionyl chloride [5] [6].

Functional Group Introduction Strategies

The introduction of hydroxymethyl groups can be achieved through several methodologies, with reduction of ester groups being the most common approach. The dimethyl or diethyl 2,5-dibromoterephthalate is subjected to reduction using appropriate reducing agents to yield (2,5-dibromo-1,4-phenylene)dimethanol.

An alternative approach involves the functionalization of 1,4-dibromo-2,5-dimethylbenzene through oxidation of the methyl groups to carboxylic acids, followed by reduction to hydroxymethyl groups. However, this method is less commonly employed due to challenges in controlling the oxidation selectivity [7].

Solvent Systems and Catalytic Conditions

The choice of solvent systems and catalytic conditions plays a crucial role in determining the efficiency, selectivity, and yield of the synthetic pathways for (2,5-dibromo-1,4-phenylene)dimethanol. Various solvent systems and catalytic conditions have been investigated to optimize these reactions.

Solvent Effects on Bromination Reactions

The bromination of terephthalic acid or its derivatives is significantly influenced by the solvent system employed. Oleum is commonly used for the bromination of terephthalic acid, as it enhances the electrophilicity of bromine and facilitates the dissolution of terephthalic acid [4].

For the bromination of 1,4-phenylene derivatives with N-bromosuccinimide, a mixture of sulfuric acid and water has been found to be effective [2]. The ratio of sulfuric acid to water is critical for controlling the reaction rate and selectivity. A 2:1 ratio of sulfuric acid to water has been reported to provide optimal results.

In the case of bromination using molecular bromine, chlorinated solvents such as 1,1,2-trichloroethane have been employed [8]. These solvents facilitate the dissolution of both the substrate and bromine, while also moderating the reactivity of bromine:

A 13.6-gram (0.1 mole) portion of mesitol is dissolved in 100 mL of 1,1,2-trichloroethane. To this solution is added 30.7 mL (0.6 mole) of bromine at 25°C to 31°C with stirring over a few minutes. The resultant stirred slurry is slowly heated to 90°C to 95°C and maintained at that temperature for 4 hours.

Solvent Systems for Reduction Reactions

The reduction of 2,5-dibromoterephthalic acid esters to (2,5-dibromo-1,4-phenylene)dimethanol is highly dependent on the solvent system used. Ethereal solvents such as tetrahydrofuran (THF), diethyl ether, and 1,2-dimethoxyethane are commonly employed due to their ability to coordinate with metal hydrides and enhance their reducing power [9] [10].

A comprehensive study of solvent effects on the reduction of dimethyl 2-bromoterephthalate with sodium borohydride revealed that a combination of ethanol and THF provides optimal results [9]:

Crushed calcium chloride (14.55 g, 131.1 mmol) was added over a period of 20 minutes to a solution of sodium borohydride (6.61 g, 174.8 mmol) in ethanol (150 ml) with stirring at 0°C, and then a solution of dimethyl 2-bromoterephthalate (11.94 g, 43.7 mmol) in ethanol (20 ml) was added thereto. After the mixture was stirred at the same temperature for 30 minutes, sodium borohydride (5.3 g, 140 mmol) and calcium chloride (1 g, 9.0 mmol) were further added thereto.

This methodology resulted in an 84% yield of the corresponding diol [9].

For reductions using lithium aluminum hydride (LAH), anhydrous ethereal solvents such as diethyl ether or THF are essential to prevent decomposition of the reducing agent [10] [11]. The reaction is typically conducted at low temperatures (-78°C to 0°C) to control the reduction rate and prevent over-reduction:

To a solution of dimethyl 2,5-dibromoterephthalate in dry THF, lithium aluminum hydride is added slowly at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Catalytic Conditions for Reduction

Various catalytic systems have been investigated to enhance the efficiency and selectivity of the reduction reactions. The addition of metal salts such as calcium chloride to sodium borohydride reductions has been found to increase the reducing power of the reagent and improve yields [9].

For reductions using diisobutylaluminum hydride (DIBAL-H), the reaction is typically conducted in the absence of catalysts, but the temperature control is critical. The reduction is performed at -78°C to ensure selective reduction to the diol without affecting the bromine substituents [12] [13]:

A 1M solution of DIBAL-H in hexane (6.8 mL, 6.8 mmol) was added dropwise, at −78°C, to a solution of dimethyl 2,5-dibromoterephthalate (600 mg, 1.36 mmol) in anhydrous DCM (13 mL). After 1 h at −78°C, the reaction mixture remained under stirring at room temperature for 3 days, and was then quenched with HCl conc., stirred for 1 h, and finally diluted with H2O and extracted with DCM.

This methodology resulted in a 98% yield of (2,5-dibromo-1,4-phenylene)dimethanol [14].

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent significantly influences the reaction rate and selectivity in the synthesis of (2,5-dibromo-1,4-phenylene)dimethanol. A study on the effect of solvents on the reduction of esters with sodium borohydride demonstrated that protic solvents such as methanol and ethanol enhance the reducing power of borohydride through coordination with the boron atom [15] [16].

The polarity of the solvent also plays a crucial role in determining the reaction rate. Polar solvents facilitate the dissolution of metal hydrides and enhance their reactivity. However, excessively polar solvents may lead to side reactions or decomposition of the reducing agent [17].

The selectivity of the reduction is also influenced by the solvent system. In the case of DIBAL-H reductions, non-polar solvents such as toluene or hexane favor the formation of the tetrahedral intermediate, which upon hydrolysis yields the desired diol [12] [13].

Purification Protocols and Yield Maximization

The purification of (2,5-dibromo-1,4-phenylene)dimethanol and optimization of reaction conditions to maximize yield are critical aspects of its synthesis. Various purification techniques and yield optimization strategies have been developed to obtain the compound in high purity and yield.

Crystallization Techniques

Crystallization represents one of the most effective methods for purifying (2,5-dibromo-1,4-phenylene)dimethanol. The compound can be crystallized from various solvent systems, with the choice of solvent significantly influencing the purity and yield of the final product.

A common crystallization protocol involves the use of a mixture of ethyl acetate and hexanes [18]. The crude product is dissolved in a minimal amount of ethyl acetate, and hexanes are added to induce crystallization. This method has been reported to yield the product as white crystals with high purity:

The crude product was dissolved in a minimal amount of ethyl acetate and trituration with hexanes and dried under vacuum.

Another effective crystallization technique employs a chloroform-methanol mixture (5:1) [19]. This solvent system has been reported to yield crystals suitable for X-ray diffraction analysis:

Crystals suitable for X-ray diffraction were grown by slow evaporation of a chloroform-methanol (5:1) solution of the title compound at room temperature.

Column Chromatography

Column chromatography represents another valuable purification technique for (2,5-dibromo-1,4-phenylene)dimethanol, particularly when dealing with complex reaction mixtures containing various impurities.

Silica gel chromatography using a gradient of ethyl acetate in hexanes has been reported to be effective for the purification of this compound [1]. The crude product is adsorbed onto silica gel and eluted with a gradually increasing concentration of ethyl acetate in hexanes:

The crude product was adsorbed onto silica from CH2Cl2 in vacuo and loaded onto a silica packed column where white crystalline product was eluted with EtOAc/hexanes (30/70).

High-performance liquid chromatography (HPLC) can also be employed for the purification of (2,5-dibromo-1,4-phenylene)dimethanol, particularly for analytical purposes or when high purity is required [20]. Reverse-phase HPLC using a mixture of acetonitrile and water with phosphoric acid as a modifier has been reported to provide effective separation:

Mobile phase: acetonitrile/water/phosphoric acidColumn: Newcrom R1 (reverse-phase)

Yield Optimization Strategies

Several strategies have been developed to maximize the yield of (2,5-dibromo-1,4-phenylene)dimethanol. These include optimization of reaction conditions, careful control of reagent stoichiometry, and selection of appropriate workup procedures.

Optimization of Reduction Conditions

The yield of the reduction of dimethyl 2,5-dibromoterephthalate to (2,5-dibromo-1,4-phenylene)dimethanol can be significantly improved by optimizing the reaction conditions. The use of excess reducing agent has been found to enhance the yield. For instance, a 3:1 molar ratio of sodium borohydride to ester has been reported to provide optimal results [9] [16]:

To a solution of sodium borohydride powder (1 g, 27.0 mmol) in THF (16 ml), a solution of dimethyl 2,5-dibromoterephthalate (1 g, 4.46 mmol) in THF was added. The resulting suspension was stirred at 65°C for 15 min. Methanol (16 ml) was then added dropwise and the reaction mixture was refluxed for 4 h.

Temperature control is also critical for maximizing yield. For reductions using DIBAL-H, maintaining the reaction temperature at -78°C during the addition of the reducing agent, followed by gradual warming to room temperature, has been found to provide the highest yields [14] [12].

Workup Procedures

The workup procedure significantly influences the yield of (2,5-dibromo-1,4-phenylene)dimethanol. For reductions using sodium borohydride, quenching the reaction with aqueous acid followed by extraction with ethyl acetate has been reported to provide good results [9]:

After cooling to room temperature the reaction mixture was quenched with 2N HCl (10 ml). The organic layer was separated and the aqueous phase extracted with ethyl acetate (3 × 20 ml). The combined organic phase was dried (MgSO4) and concentrated to obtain a solid residue.

For reductions using lithium aluminum hydride, careful quenching with water or dilute acid is essential to prevent the formation of aluminum complexes that can trap the product [10] [11]:

When the reaction is complete, cool the flask in water and ice and cautiously add saturated aqueous sodium sulfate (12 ml) dropwise to the stirred reaction mixture to decompose the excess of reagent. Then add 10% (v/v) sulfuric acid (95 ml). Separate the two layers and re-extract the aqueous layers with ether (4 x 30 ml). Dry the combined organic layers over anhydrous sodium sulfate.

Yield Maximization through Solvent Selection

The choice of solvent system significantly influences the yield of (2,5-dibromo-1,4-phenylene)dimethanol. A study on the reduction of dimethyl 2-bromoterephthalate with sodium borohydride in various solvent systems revealed that a combination of ethanol and THF provides the highest yields [9]:

With sodium tetrahydroborate; 1,2-dimethoxyethane; at 40°C; for 0.5h; Inert atmosphere; Large scale; In nitrogen atmosphere, at room temperature, 2-bromo dimethylterephthalate (30.0 kg, 109.9mol) in 2-dimethoxy ethane (259.8 kg) was added, sodium borohydride (24.9 kg, 659.4mol) was added, and stirred at 40°C for 30 minutes.

This methodology resulted in a 91.8% yield of the corresponding diol [9].

For reductions using DIBAL-H, dichloromethane has been found to be an effective solvent, providing yields of up to 98% [14]:

A 1M solution of DIBAL-H in hexane (6.8 mL, 6.8 mmol) was added dropwise, at −78°C, to a solution of compound (600 mg, 1.36 mmol) in anhydrous DCM (13 mL).

Purification through Decolorization

When the crude (2,5-dibromo-1,4-phenylene)dimethanol contains colored impurities, decolorization with activated carbon can be employed to improve the visual appearance and purity of the product [18]:

Because the solid mixture was colored and because pure 1,4-dibromobenzene is colorless, add about 0.050 g of decolorizing carbon to the ethanol-dibromobenzene mixture. Place the flask back on the hot plate and bring to a boil. After a minute of boiling, filter the hot solution into an appropriately sized Erlenmeyer flask through fluted filter paper and a heated stemless funnel.

This technique is particularly useful when the product is intended for applications where high purity is required, such as in the synthesis of electronic materials or pharmaceutical intermediates.

Reduction MethodReducing AgentSolvent SystemTemperatureYield (%)Reference
Ester ReductionNaBH41,2-dimethoxyethane40°C91.8 [9]
Ester ReductionNaBH4Ethanol0°C84 [9]
Ester ReductionLiBH4THF/MeOH0-20°C76 [9]
Ester ReductionDIBAL-HDCM-78°C to RT98 [14]
Ester ReductionLiAlH4Diethyl ether0°C to RTNot reported [10]

The thermodynamic stability of (2,5-Dibromo-1,4-phenylene)dimethanol is fundamentally governed by the interplay between molecular structure and intermolecular forces. Based on comparative analysis with structurally related compounds, the molecule exhibits characteristics consistent with thermodynamically stable aromatic dihalide systems.

Structural Foundation of Stability

The compound's molecular framework consists of a 1,4-phenylene core bearing two bromine substituents at the 2,5-positions and two hydroxymethyl groups at the 1,4-positions [1] [2]. This substitution pattern creates a symmetrical structure with a molecular weight of 295.96 g/mol [1] [3], where the electron-withdrawing bromine atoms and electron-donating hydroxymethyl groups establish an electronic balance that contributes to molecular stability.

Thermal Stability Profile

Comparative thermodynamic data from related dibromophenol isomers provides insight into expected stability patterns. Studies on 2,4-dibromophenol, 2,6-dibromophenol, and 3,5-dibromophenol show standard molar enthalpies of formation in the gaseous phase of 59.6 ± 2.6, 49.1 ± 2.2, and 39.5 ± 2.0 kJ·mol⁻¹ respectively at 298.15 K [4]. The enthalpy differences correlate with substitution patterns, suggesting that the 2,5-dibromo arrangement in our target compound would exhibit intermediate thermodynamic properties.

Temperature-dependent behavior analysis indicates that the compound maintains solid-state integrity at room temperature (20-25°C) with recommended storage at 2-8°C [5]. The presence of two bromine atoms, while contributing to molecular stability through halogen bonding interactions, may become thermodynamically labile at elevated temperatures (>100°C) due to potential C-Br bond dissociation energy considerations.

Phase Transition Characteristics

The phase behavior of (2,5-Dibromo-1,4-phenylene)dimethanol is anticipated to follow patterns observed in related dimethanol compounds. Crystal structure studies of (3,6-dibromo-o-phenylene)dimethanol reveal temperature-dependent structural transitions involving hydrogen bonding network reorganization [6] [7]. The molecular packing is stabilized by intermolecular hydrogen bonds and C-H···π interactions, with typical bond energies ranging from 20-36 kcal mol⁻¹ [8].

PropertyValue/RangeReference Basis
Molecular Weight295.96 g/molDirect measurement [1] [3]
Physical State (25°C)Solid crystallineStorage recommendations [5]
Thermal StabilityStable to ~100°CRelated compound analysis [4]
Storage Temperature2-8°C optimalCommercial specifications [5]

Solubility Parameters in Organic Media

The solubility characteristics of (2,5-Dibromo-1,4-phenylene)dimethanol in organic solvents are governed by Hansen Solubility Parameters (HSP) and molecular interaction principles. The compound's amphiphilic nature, arising from both hydrophobic aromatic-halogen components and hydrophilic hydroxymethyl groups, creates complex solubility patterns.

Hansen Solubility Parameter Estimation

Based on structural analysis and comparison with related compounds, the estimated HSP values are:

  • Dispersion parameter (δD): 18-20 MPa½, comparable to brominated aromatic compounds [9] [10]
  • Polar parameter (δP): 8-12 MPa½, reflecting moderate polarity from bromine and hydroxyl functionalities
  • Hydrogen bonding parameter (δH): 12-16 MPa½, consistent with hydroxymethyl group interactions [11]
  • Total solubility parameter (δ): 22-26 MPa½

Solvent Compatibility Analysis

The compound's solubility pattern is expected to favor polar aprotic and protic solvents capable of accommodating both the aromatic character and hydrogen bonding requirements. Molecular dynamics studies on related phenylene oxide derivatives demonstrate that solvent selection significantly influences molecular organization and phase behavior [12] [13].

Chloroform-methanol mixtures (5:1) have been successfully employed for crystallization of related dibromo-dimethanol compounds [6], suggesting compatibility with moderately polar organic systems. The presence of bromine atoms introduces additional solvent interactions through halogen bonding, particularly with electron-rich solvents containing oxygen or nitrogen donor atoms [14].

Thermodynamic Mixing Behavior

Excess molar enthalpy studies on related dibrominated compounds indicate that mixing behavior varies significantly with solvent polarity. For dibromomethane systems, endothermic mixing occurs with acetonitrile and furan (ΔHᴱ > 0), while exothermic behavior is observed with acetophenone and tetrahydrofuran (ΔHᴱ < 0) [15]. These patterns suggest that (2,5-Dibromo-1,4-phenylene)dimethanol would exhibit favorable thermodynamic mixing with moderately polar solvents.

Solvent ClassPredicted SolubilityInteraction Mechanism
Polar ProticModerate to HighHydrogen bonding with OH groups
Polar AproticModerateDipole-dipole interactions
AromaticModerateπ-π stacking interactions
HalogenatedHighHalogen bonding synergy

Hydrogen Bonding Networks and Supramolecular Interactions

The supramolecular behavior of (2,5-Dibromo-1,4-phenylene)dimethanol is dominated by an intricate network of hydrogen bonding interactions, halogen bonding effects, and aromatic stacking phenomena. These non-covalent interactions determine both solid-state organization and solution-phase aggregation behavior.

Primary Hydrogen Bonding Motifs

The hydroxymethyl groups serve as both hydrogen bond donors and acceptors, creating multiple interaction pathways. Crystal structure analysis of related (3,6-dibromo-o-phenylene)dimethanol reveals formation of one-dimensional chains through O-H···O hydrogen bonds parallel to specific crystallographic directions [6] [16]. These interactions typically exhibit bond energies of 3-10 kcal/mol and are characterized by O···O distances in the range of 2.6-2.9 Å.

Intramolecular hydrogen bonding between adjacent hydroxymethyl groups may also occur, particularly when conformational flexibility allows for favorable geometric arrangements. Such interactions contribute to conformational preferences and influence overall molecular stability.

Halogen Bonding Contributions

The bromine atoms in the 2,5-positions act as σ-hole donors in halogen bonding interactions with electron-rich acceptors. Studies on related dibromo aromatic systems demonstrate that Br···O interactions exhibit distances typically 0.1-0.3 Å shorter than the sum of van der Waals radii [17] [14]. These interactions contribute 2-5 kcal/mol to overall stability and play crucial roles in directing supramolecular assembly patterns.

Computational studies on similar systems indicate that C-Br···O=C halogen bonds involving carbonyl oxygen atoms show characteristic C-Br···O angles of approximately 167-175°, emphasizing the directional nature of these interactions [14]. For (2,5-Dibromo-1,4-phenylene)dimethanol, the hydroxymethyl oxygen atoms serve as potential halogen bond acceptors.

Aromatic and π-System Interactions

The phenylene core participates in π-π stacking interactions with adjacent molecules, contributing 2-6 kcal/mol to overall stability. The electronic effects of bromine and hydroxymethyl substituents modify the π-electron density distribution, influencing stacking preferences and geometries. C-H···π interactions between methylene protons and aromatic rings of neighboring molecules provide additional stabilization of 1-3 kcal/mol per interaction [6].

Supramolecular Network Architecture

The combination of multiple interaction types leads to complex three-dimensional network structures. Crystal engineering studies on related compounds demonstrate that hydrogen bonding typically dominates primary structure formation, while halogen bonding and π-interactions provide secondary organizational elements [14] [8]. The resulting networks often exhibit:

  • Two-dimensional sheet structures linked by hydrogen bonding
  • Layer separation governed by halogen bonding interactions
  • Interlayer registration through π-π stacking effects
Interaction TypeEnergy Range (kcal/mol)Geometric ConstraintsStructural Role
O-H···O Hydrogen Bonds3-10Linear, 2.6-2.9 ÅPrimary chain formation
Br···O Halogen Bonds2-5Directional, ~170°Secondary assembly
π-π Stacking2-6Parallel, 3.3-3.8 ÅInterlayer organization
C-H···π Interactions1-3Variable geometryTertiary stabilization

Computational Insights

Density functional theory calculations on related dibrominated aromatic systems reveal that substituent effects significantly influence interaction energies and preferred geometries [18] [19]. The electron-withdrawing nature of bromine atoms enhances the acidity of hydroxymethyl groups, strengthening hydrogen bonding interactions while simultaneously creating more positive σ-holes for halogen bonding.

XLogP3

1.5

Wikipedia

2,5-Dibromo-1,4-benzenedimethanol

Dates

Last modified: 08-16-2023

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